molecular formula C42H68NO16 B1680717 罗红霉素 CAS No. 74014-51-0

罗红霉素

货号 B1680717
CAS 编号: 74014-51-0
分子量: 828 g/mol
InChI 键: WMPXTDMRSHZXNQ-TYEDIMFNSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rokitamycin is a macrolide antibiotic synthesized from strains of Streptomyces kitasatoensis . It is used to treat infections caused by Gram-positive bacteria, Enterococcus faecalis, Enterococcus faecius, H. influenzae, Neisseria gonorrhoeae, Moraxella catarrhalis, and Bacteroides fragilis .


Synthesis Analysis

Rokitamycin is a synthetic analogous of macrolides . A recent study aimed at developing new swellable dextrin-based nanohydrogels for the topical delivery of rokitamycin . The nanohydrogels were prepared from two types of cross-linked polymers obtained by using β-cyclodextrin or Linecaps .


Molecular Structure Analysis

Rokitamycin is a small molecule with a chemical formula of C42H69NO15 . Its average weight is 828.006 and its monoisotopic mass is 827.466720526 .


Chemical Reactions Analysis

While specific chemical reactions involving Rokitamycin are not detailed in the sources, it’s known that Rokitamycin is a synthetic analogous of macrolides .


Physical And Chemical Properties Analysis

Rokitamycin is a small molecule with a chemical formula of C42H69NO15 . Its average weight is 828.006 and its monoisotopic mass is 827.466720526 .

科学研究应用

抗菌活性与疗效

罗红霉素是一种大环内酯类抗生素,具有显着的抗菌活性。它对包括幽门螺杆菌在内的各种细菌菌株表现出高度的疗效,在细菌中观察到快速的杀菌动力学和明显的形态改变(Brenciaglia、Fornara、Scaltrito 和 Braga,1996 年)。此外,它对耐大环内酯菌株(如金黄色葡萄球菌和化脓性链球菌)的比较有效性,以及其对诱导细菌耐药性的抵抗力,使其成为一种独特的治疗剂(Yamashita 和 Kinoshita,1997 年)

儿科和口腔治疗的临床应用

罗红霉素已用于儿科治疗,特别是在患有基础疾病的患者的感染病例中。它显示出优异的反应,突出了其在儿科医学中的潜力(Yanagawa、Fujita 和 Hayakawa,1988 年)。此外,其在口腔治疗中的疗效,特别是在治疗急性感染性疾病方面,已通过临床研究得到证实(Fornaseri、Carbone、Giangrandi、Giordano 和 Mortellaro,1997 年)

抗阿米巴活性改善

研究表明罗红霉素具有改善抗阿米巴活性的潜力,特别是对阿肯色变形虫,这是一种机会性原生动物。使用壳聚糖微球作为罗红霉素的载体已显示出增强其功效并延长其抗阿米巴活性的作用,表明其在治疗由阿肯色变形虫引起的全身和局部感染中的作用(Rassu、Gavini、Mattana 和 Giunchedi,2008 年)

对阿肯色变形虫的体外有效性

进一步增强其对阿肯色变形虫的潜力,罗红霉素已证明了体外有效性,以剂量和时间依赖的方式抑制滋养体生长。值得注意的是,它与氯丙嗪或两性霉素 B 的组合增强了它们的活性,表明有可能开发新的抗阿肯色变形虫化合物(Mattana 等人,2004 年)

细菌耐药模式

罗红霉素作为 16 元环大环内酯类药物的独特结构赋予了与 14 和 15 元环大环内酯类药物相比不同的耐药模式。其较高的疏水性、内聚核糖体结合和较长的抗生素后效应促进了其对携带特定耐药基因的菌株的活性(Braga,2002 年)

特定条件下的药代动力学

罗红霉素的药代动力学已在肝硬化患者中进行研究,表明这些患者没有损害。这表明对于代偿性肝硬化患者可能不需要调整剂量,为临床应用提供了有价值的信息(Orlando、Fragasso、Benvenuti 和 Okolicsànyi,1991 年)

用于局部递送的纳米水凝胶

关于用于罗红霉素局部递送的基于糊精的纳米水凝胶的创新研究已显示出有希望的结果。这些纳米水凝胶在皮肤 pH 值水平下提供罗红霉素的持续和受控释放,突出了局部治疗感染的潜在应用(Tannous 等人,2022 年)

小鼠模型中致死率的抑制

罗红霉素的疗效延伸到动物模型,在小鼠大肠杆菌 O157:H7 感染模型中已显示出抑制致死率。这表明其在治疗由该菌株引起的感染中的潜在用途(Hiramatsu 等人,2003 年)

作用机制

Rokitamycin works by inhibiting protein synthesis. It impairs the elongation cycle of the peptidyl chain by specifically binding to the 50 S subunit of the ribosome . This specificity towards prokaryotes relies upon the absence of 50S ribosomes in eukaryotes .

安全和危害

Rokitamycin has some adverse effects including gastrointestinal discomfort, nausea, vomiting, epigastric pain, liver function abnormalities, eosinophilia, skin rashes, exanthema, urticaria, and blurred vision . It’s contraindicated in individuals with hypersensitivity to rokitamycin and precautions should be taken in cases of biliary occlusion, liver disease, and concurrent use of ergotamine or carbamazepine .

未来方向

Research is being conducted to develop new drug carriers for the delivery of antibiotics like Rokitamycin . One such study developed new swellable dextrin-based nanohydrogels for the topical delivery of Rokitamycin . These nanohydrogels showed promise for the delivery of Rokitamycin and may pave the way for the topical delivery of other macrolide antibiotics .

属性

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWWNRMSAPEJLS-MDWYKHENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023521
Record name Propionylleucomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rokitamycin

CAS RN

74014-51-0
Record name Rokitamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74014-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rokitamycin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rokitamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propionylleucomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROKITAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rokitamycin
Reactant of Route 2
Rokitamycin
Reactant of Route 3
Rokitamycin
Reactant of Route 4
Rokitamycin
Reactant of Route 5
Rokitamycin
Reactant of Route 6
Rokitamycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。